

Application of Bis(2-methoxyethyl) phthalate-d4 in pharmacokinetic profiling.

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Compound of Interest

Bis(2-methoxyethyl) phthalate3,4,5,6-D4

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Application Notes and Protocols

Introduction

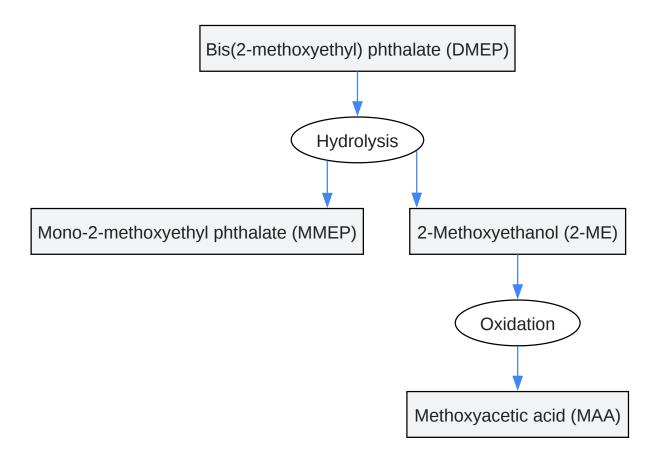
Bis(2-methoxyethyl) phthalate (DMEP) is a phthalate ester that has seen use as a plasticizer. Due to concerns about its potential health effects, understanding its pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is of significant interest to researchers, scientists, and drug development professionals. The use of a deuterated internal standard, such as Bis(2-methoxyethyl) phthalate-d4 (DMEP-d4), is crucial for the accurate quantification of DMEP in biological matrices.[1][2] The stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte, correcting for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high-quality and reliable data in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3]

These application notes provide a comprehensive overview of the use of DMEP-d4 in the pharmacokinetic profiling of DMEP. Included are details on the metabolism of DMEP, a summary of the current state of knowledge on its pharmacokinetic parameters, and detailed protocols for its quantification in biological samples.



Metabolic Pathway of Bis(2-methoxyethyl) phthalate

DMEP undergoes rapid metabolism in the body. The primary metabolic pathway involves hydrolysis of the ester bonds. DMEP is first hydrolyzed to mono-2-methoxyethyl phthalate (MMEP) and 2-methoxyethanol (2-ME).[1] The 2-methoxyethanol is then further oxidized to methoxyacetic acid (MAA).[1] Studies in pregnant rats have shown that DMEP can cross the placenta and that the fetus has a limited ability to hydrolyze it.[1]



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Figure 1: Metabolic pathway of Bis(2-methoxyethyl) phthalate (DMEP).

Pharmacokinetic Data

There is limited publicly available toxicokinetic data for Bis(2-methoxyethyl) phthalate.[1] While specific values for key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for DMEP are not readily found in the literature, a study on the clearance of DMEP in pregnant rats indicated rapid clearance from the placenta, with only 6.4% remaining 4 hours after dosing.[1]



For illustrative purposes, the following table presents typical pharmacokinetic parameters that would be determined in a study. Data for a different phthalate, Di-(2-ethylhexyl) phthalate (DEHP), in rats is provided as an example.[4]

Parameter	Description	Example Value (DEHP in Rats)[4]	Units
Cmax	Maximum (peak) plasma concentration	1.8 ± 0.3 (oral)	μg/mL
Tmax	Time to reach Cmax	75 ± 6.71 (oral)	min
AUC(0-t)	Area under the plasma concentration-time curve from time 0 to the last measurable concentration	220 ± 23 (intravenous)	min*μg/mL
t1/2	Elimination half-life	31 ± 5 (oral)	min
Vd	Apparent volume of distribution	34.9 ± 8.4 (oral)	L/kg
F	Bioavailability	6.74 ± 0.92	%

Experimental Protocols

The following are detailed protocols for the quantification of Bis(2-methoxyethyl) phthalate in a biological matrix (e.g., plasma) for a pharmacokinetic study, utilizing Bis(2-methoxyethyl) phthalate-d4 as an internal standard.

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for extracting small molecules from plasma.

Materials:

Biological plasma samples



- Bis(2-methoxyethyl) phthalate (DMEP) analytical standard
- Bis(2-methoxyethyl) phthalate-d4 (DMEP-d4) internal standard stock solution (e.g., 1 mg/mL in methanol)
- Acetonitrile (ACN), HPLC grade
- · Methanol, HPLC grade
- Microcentrifuge tubes (1.5 mL)
- Calibrated pipettes
- Vortex mixer
- Centrifuge

Procedure:

- Prepare Working Standards and Internal Standard Solution:
 - Prepare a series of DMEP working standard solutions in methanol to create a calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
 - Prepare a working solution of DMEP-d4 internal standard (e.g., 100 ng/mL in methanol).
- · Sample Spiking:
 - To 100 μL of each plasma sample, calibration standard, and quality control (QC) sample in a microcentrifuge tube, add 10 μL of the DMEP-d4 internal standard working solution.
 - For the calibration curve, use blank plasma and spike with the appropriate DMEP working standard solutions.
- Protein Precipitation:
 - Add 300 μL of ice-cold acetonitrile to each tube.
 - Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.



- Centrifugation:
 - Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer:
 - Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- · Gradient:
 - o 0-1 min: 30% B
 - 1-5 min: Linear gradient to 95% B
 - 5-7 min: Hold at 95% B
 - 7.1-9 min: Return to 30% B and equilibrate



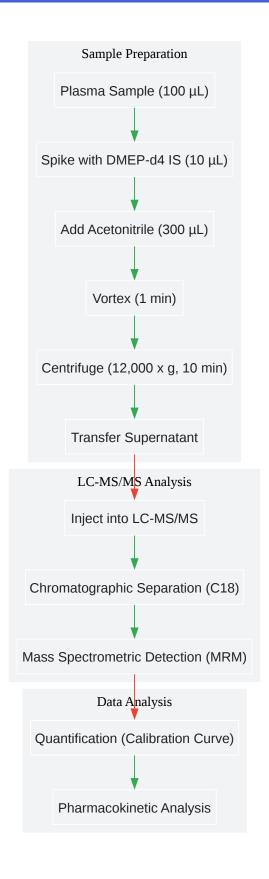
Mass Spectrometry Conditions (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions (Hypothetical):
 - DMEP: Precursor ion (Q1) m/z 283.1 → Product ion (Q3) m/z 149.1
 - DMEP-d4: Precursor ion (Q1) m/z 287.1 → Product ion (Q3) m/z 153.1 (Note: The exact m/z values should be optimized by direct infusion of the analytical standards.)

Data Analysis and Pharmacokinetic Parameter Calculation

- Quantification:
 - Generate a calibration curve by plotting the peak area ratio of DMEP to DMEP-d4 against the concentration of the calibration standards.
 - Use a weighted linear regression model for the calibration curve.
 - Determine the concentration of DMEP in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
- Pharmacokinetic Analysis:
 - Use the plasma concentration-time data to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software (e.g., WinNonlin).





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